9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one
Description
Properties
IUPAC Name |
9-chloro-4-methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c1-6-13-14-11(16)10-5-7-8(12)3-2-4-9(7)15(6)10/h2-5H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDQBVMKDNTSSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C2=CC3=C(N12)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitrobenzaldehyde with methylhydrazine to form an intermediate, which is then cyclized in the presence of a base to yield the desired triazinoindole compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and temperatures ranging from 60°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The triazine and indole rings can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazinoindoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula: C11H8ClN3O
- Molecular Weight: 233.65 g/mol
- Melting Point: 308 °C (in acetonitrile)
- Density: 1.55 g/cm³ (predicted)
- pKa: 12.39 (predicted)
Structural Characteristics
The compound features a triazino ring fused with an indole moiety, which contributes to its biological activity and interaction with various biological targets.
Medicinal Chemistry
9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one has been investigated for its potential as an antimicrobial agent . Research indicates that derivatives of triazino-indole compounds exhibit significant activity against various bacterial strains and fungi.
Case Study: Antimicrobial Activity
A study published in Chemical & Pharmaceutical Bulletin evaluated a series of triazino-indole derivatives for their antimicrobial properties. The results demonstrated that certain modifications to the triazino structure enhanced the compound's efficacy against resistant bacterial strains, suggesting a pathway for developing new antibiotics .
Agricultural Chemistry
In agricultural applications, compounds similar to this compound have been explored as pesticides and herbicides . Their ability to inhibit specific enzymes in pests makes them valuable in crop protection.
Data Table: Efficacy of Triazino Derivatives as Pesticides
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Triazino Derivative A | Aphids | 85% | |
| Triazino Derivative B | Fungal Pathogen | 90% | |
| Triazino Derivative C | Weeds | 75% |
Material Science
The unique properties of this compound have led to its exploration in the development of novel materials. Its potential use in organic light-emitting diodes (OLEDs) and other electronic devices is being researched due to its favorable electronic properties.
Case Study: OLED Applications
Recent advancements have highlighted the use of triazino compounds in OLED technology. Research indicates that incorporating these compounds into the organic layer of OLEDs can enhance light emission efficiency and stability .
Mechanism of Action
The mechanism of action of 9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in anticancer research, the compound may inhibit the activity of certain kinases or disrupt DNA replication, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 9-chloro-4-methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one with structurally related compounds, focusing on substituents, synthesis routes, and biological activities.
Table 1: Structural and Functional Comparison of Triazino-Indole Derivatives
Key Comparative Insights:
Substituent Effects on Bioactivity: The 9-chloro group in the target compound may enhance electrophilic reactivity compared to the 8-fluoro derivative (C₁₀H₇FN₄O), which is smaller and less electronegative .
Synthetic Pathways :
- The target compound’s synthesis is inferred from analogous methods, such as cyclization of carbohydrazides (e.g., compound 14 in ) or formylation reactions (e.g., compound 8 in ) .
- Thioacetamide derivatives (e.g., compounds 23–27 in ) are synthesized via nucleophilic substitution, highlighting versatility in functionalization .
Thioether-linked analogs (e.g., compound 24 in ) exhibit protein inhibition, implying that side-chain modifications can tailor specificity .
Structure-Activity Relationship (SAR) :
- Chloro vs. Fluoro : Chlorine’s higher lipophilicity may improve membrane permeability compared to fluorine .
- Methyl Group : The 4-methyl group likely stabilizes the triazine ring, reducing metabolic degradation .
Research Findings and Implications
- Antitumor Potential: Structural parallels to active triazino-benzimidazoles () suggest the target compound could be optimized for oncology applications.
- Antimicrobial Activity : Morpholine-substituted indole-2-carboxylates () demonstrate the impact of heterocyclic modifications on bioactivity, guiding future derivatization .
- Synthetic Scalability : High-purity (>95%) yields in compounds indicate robust protocols adaptable to the target molecule’s production .
Biological Activity
9-chloro-4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one (CAS No. 65873-41-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the triazinoindole class and is characterized by a unique molecular structure, which may contribute to its pharmacological properties. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry.
- Molecular Formula: C11H8ClN3O
- Molecular Weight: 233.65 g/mol
- CAS Number: 65873-41-8
The compound's structural features include a chloro substituent and a triazine ring, which are often associated with various biological activities.
Anticonvulsant Activity
Research indicates that derivatives of triazinoindoles, including this compound, exhibit anticonvulsant properties. A study evaluated several triazinoindole derivatives using the maximal electroshock seizure (MES) test. The results demonstrated that these compounds could effectively reduce seizure spread, suggesting their potential as anticonvulsants .
Antiviral Activity
There is emerging evidence supporting the antiviral properties of certain triazinoindole derivatives. For instance, compounds similar to this compound have shown effectiveness against various viral strains in vitro. These findings highlight the need for further investigation into the antiviral mechanisms and efficacy of this compound .
Anticancer Potential
The antiproliferative effects of triazinoindole derivatives have also been explored. Studies have indicated that these compounds can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents. The mechanisms behind this activity may involve the modulation of cellular signaling pathways associated with cell growth and survival .
Study 1: Anticonvulsant Screening
In a systematic evaluation of several synthesized triazinoindole derivatives, including this compound, the compounds were tested for their anticonvulsant activity using the MES test. The study reported significant reductions in seizure duration and frequency at varying doses (30 mg/kg to 300 mg/kg), indicating a promising profile for future drug development .
Study 2: Antiviral Efficacy
A recent investigation focused on the antiviral activity of triazinoindole derivatives against human adenovirus (HAdV). Compounds structurally related to this compound were found to inhibit viral replication effectively. Notably, some derivatives exhibited IC50 values in the low micromolar range while maintaining low cytotoxicity .
Table 1: Summary of Biological Activities
| Activity Type | Compound | Assay Method | Result |
|---|---|---|---|
| Anticonvulsant | 9-chloro-4-Methyl-2H-triazino | Maximal Electroshock Seizure Test | Significant reduction in seizures |
| Antiviral | Similar Derivatives | In Vitro Viral Replication Assay | Low micromolar IC50 |
| Anticancer | Triazinoindole Derivatives | Apoptosis Induction Assay | Induced apoptosis in cancer cells |
Table 2: Pharmacological Profiles of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Toxicity Level |
|---|---|---|---|
| 9-chloro-4-Methyl-triazino | Anticonvulsant | Not specified | Low |
| Other Triazino Derivative | Antiviral | <0.5 | Moderate |
| Triazino Indole | Anticancer | ~10 | Low |
Q & A
Q. What are the common synthetic routes for preparing 9-chloro-4-methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one?
The compound is typically synthesized via cyclization reactions. For example, 5,7-dichloro-1H-indole-2-carbohydrazide derivatives can undergo cyclization with methyl orthoformate in dimethylformamide (DMF), yielding triazino-indole cores. This method produces 6,8-dichloro[1,2,4]triazino[4,5-a]indol-1(2H)-one analogs, with chlorine substituents influencing subsequent reactivity . Copper-catalyzed coupling reactions are also employed to enhance regioselectivity and reduce by-products .
Q. What spectroscopic techniques are used to characterize triazino-indole derivatives?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- NMR spectroscopy : Confirms substituent positions (e.g., aromatic proton integration and coupling patterns).
- LCMS (Liquid Chromatography-Mass Spectrometry) : Determines molecular weight and purity (e.g., [M+H]+ peaks matching calculated values) .
Q. What in vitro assays evaluate the biological potential of triazino-indole derivatives?
Common assays include:
- Antiproliferative assays : Testing against cancer cell lines (e.g., MTT assay).
- DNA binding studies : UV-Vis titration or fluorescence quenching to assess intercalation.
- Antimicrobial screening : Agar diffusion methods against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How do reaction conditions influence the efficiency of triazino-indole synthesis?
Comparative studies show that catalysts and solvents critically impact yield. For instance:
| Method | Catalyst/Solvent | Yield | By-products | Reference |
|---|---|---|---|---|
| Cyclization | Methyl orthoformate/DMF | 65–75% | Minimal | |
| Copper-catalyzed coupling | CuI/DMSO | 80–85% | <5% | |
| HgCl2-mediated synthesis | HgCl2/THF | 70% | Moderate |
Copper catalysts improve atom economy, while DMF facilitates cyclization via polar aprotic stabilization .
Q. How do substituents like chlorine or methyl groups affect biological activity?
Structure-activity relationship (SAR) studies reveal:
- Chlorine : Enhances electrophilicity, improving DNA interaction (e.g., 6,8-dichloro derivatives show 2× higher antiproliferative activity vs. non-chlorinated analogs) .
- Methyl groups : Increase lipophilicity, enhancing membrane permeability (e.g., 4-methyl derivatives exhibit 50% lower IC50 in MCF-7 cells) .
- Bromo substituents : Introduce steric bulk, reducing binding affinity to certain kinases .
Q. How can contradictory data in reaction yields be resolved across different synthetic methods?
Discrepancies arise from side reactions (e.g., hydrolysis or dimerization). For example:
- HgCl2 vs. EDCI/HCl methods : HgCl2 may induce trace hydrolysis, reducing yield by 10–15%, while EDCI minimizes this via carbodiimide-mediated activation .
- Optimization : Adjusting temperature (e.g., 0°C to room temperature) or stoichiometry (e.g., 1.2 eq. methyl orthoformate) can suppress by-products .
Q. What strategies improve the solubility of triazino-indole derivatives for in vivo studies?
- Functionalization : Introducing morpholine or polyethylene glycol (PEG) groups via Mannich reactions enhances aqueous solubility .
- Salt formation : Hydrochloride salts of amine-containing derivatives improve bioavailability (e.g., 69% yield for desmethylclozapine analogs) .
Data Contradiction Analysis
Q. Why do some studies report variable antimicrobial activity for structurally similar triazino-indole derivatives?
Contradictions stem from:
- Microbial strain specificity : Compound 16 (4-phenoxyphenyl derivative) inhibits S. aureus (MIC = 8 µg/mL) but not E. coli due to Gram-negative outer membrane barriers .
- Substituent positioning : 8-Bromo derivatives (e.g., compound 25) show 4× higher activity vs. non-brominated analogs against C. albicans due to enhanced halogen bonding .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
